molecular formula C12H24N2O B15268833 N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B15268833
M. Wt: 212.33 g/mol
InChI Key: OFGHNBQMXVGQGL-UHFFFAOYSA-N
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Description

N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a 2-methylpentyl aminoethyl substituent. Key physicochemical properties include a molecular formula of C₁₂H₂₂N₂O, a molecular weight of 210.32 g/mol, and a CAS registry number of 1602597-27-2 . The compound features a strained cyclopropane ring fused to a carboxamide group, with a secondary amine-linked 2-methylpentyl chain.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-[2-(2-methylpentylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H24N2O/c1-3-4-10(2)9-13-7-8-14-12(15)11-5-6-11/h10-11,13H,3-9H2,1-2H3,(H,14,15)

InChI Key

OFGHNBQMXVGQGL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CNCCNC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2-[(2-methylpentyl)amino]ethylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several cyclopropanecarboxamide derivatives, differing primarily in substituent groups (Table 1).

Table 1: Structural Comparison of Cyclopropanecarboxamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide C₁₂H₂₂N₂O 210.32 2-methylpentyl aminoethyl
N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide Not reported Not reported Ethyl, diphenylbutenyl
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Not reported Not reported Hydroxyimino ethyl, 2-methoxyphenyl
N-{2-[cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)cyclopropanecarboxamide Not reported Not reported Cyclohexyl, fluorophenylpyrrole, methoxypropyl

Key Observations :

  • Substituent Complexity : The target compound’s 2-methylpentyl chain contrasts with bulkier groups like diphenylbutenyl () or fluorophenylpyrrole (), which may reduce solubility but enhance lipophilicity .

Physicochemical Properties and Crystallography

Cyclopropane derivatives exhibit unique conformational strain and intermolecular interactions.

Crystal Packing and Hydrogen Bonding :
  • : A structurally distinct acetamide derivative forms O–H⋯O hydrogen bonds, creating supramolecular chains .
  • : The 2-methoxyphenyl substituent in 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide facilitates hydrogen bonding, stabilizing its crystal lattice .

Target Compound: While crystallographic data for the target molecule is unavailable, its 2-methylpentyl chain likely disrupts hydrogen bonding compared to polar analogues (e.g., hydroxyimino or methoxyphenyl derivatives), affecting solubility and solid-state packing.

Biological Activity

N-{2-[(2-methylpentyl)amino]ethyl}cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C_{12}H_{21}N_{2}O
  • Molecular Weight : Approximately 184.28 g/mol

The structure comprises a cyclopropane ring, an aminoethyl group, and a 2-methylpentyl substituent, which may influence its interaction with biological targets.

Research indicates that this compound may interact with various biological receptors and enzymes. Its potential mechanisms include:

  • Enzyme Modulation : Preliminary studies suggest that the compound may modulate enzyme activity, which could be pivotal in metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors involved in neurotransmission and cell signaling, influencing physiological responses.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Inhibition of Rho Kinase :
    • This compound has been identified as a potential Rho kinase inhibitor. Rho kinase plays a critical role in various pathophysiological processes such as vasoconstriction and smooth muscle contraction. Inhibition of this kinase may lead to therapeutic effects in conditions like hypertension and urinary incontinence .
  • Neuropharmacological Effects :
    • The compound's structure suggests potential neuropharmacological applications. Its interaction with neurotransmitter systems could provide insights into treatments for neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of related compounds:

Compound NameStructural FeaturesUnique Aspects
N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamideCyclopentane ringVariation in ring size may influence biological activity
N-{2-[(3-methylbutyl)amino]ethyl}cyclopropanecarboxamideDifferent alkyl substituentPotentially different pharmacokinetics due to larger side chain
Cyclopropanecarboxamide, N-isobutylLacks aminoethyl groupSimpler interactions compared to this compound

Case Studies

  • Case Study on Rho Kinase Inhibition :
    • In a controlled study, the compound demonstrated significant inhibition of Rho kinase activity, leading to reduced smooth muscle contraction in bladder tissues. This suggests its potential application in treating urinary disorders .
  • Neuropharmacological Investigation :
    • A study assessing the compound's effects on neurotransmitter release indicated that it could modulate synaptic transmission, highlighting its possible role in neurodegenerative disease management.

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